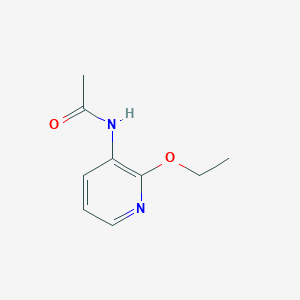

N-(2-ethoxypyridin-3-yl)acetamide

Description

N-(2-Ethoxypyridin-3-yl)acetamide is a pyridine-derived acetamide characterized by an ethoxy (-OCH₂CH₃) substituent at the 2-position of the pyridine ring and an acetamide (-NHCOCH₃) group at the 3-position. For instance, outlines a microwave-assisted synthesis route for substituted N-(2-(2-halophenoxy)pyridin-3-yl)acetamide derivatives, highlighting methodologies applicable to its preparation . The ethoxy group likely enhances lipophilicity compared to hydroxyl or halogen substituents, influencing solubility and membrane permeability.

Propriétés

Formule moléculaire |

C9H12N2O2 |

|---|---|

Poids moléculaire |

180.2g/mol |

Nom IUPAC |

N-(2-ethoxypyridin-3-yl)acetamide |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9-8(11-7(2)12)5-4-6-10-9/h4-6H,3H2,1-2H3,(H,11,12) |

Clé InChI |

ONNMKJRPLTXLSC-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC=N1)NC(=O)C |

SMILES canonique |

CCOC1=C(C=CC=N1)NC(=O)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues in the Pyridine-Acetamide Family

(a) N-(2-Hydroxypyridin-3-yl)Acetamide

- Structure : Features a hydroxyl (-OH) group at the pyridine 2-position instead of ethoxy.

- Synthesis : Typically requires protection/deprotection strategies for the hydroxyl group during reactions, unlike the ethoxy derivative, which is more stable under acidic/basic conditions.

(b) N-(2-Hydroxy-5-Iodopyridin-3-yl)Acetamide

- Structure : Incorporates both a hydroxyl group and an iodine atom at the 5-position.

- Properties : The iodine atom adds steric bulk and may enhance halogen bonding interactions in biological targets. This compound’s reactivity differs significantly from the ethoxy derivative due to the presence of a heavy atom .

(c) N-(4-Hydroxy-5-((Trimethylsilyl)Ethynyl)Pyridin-3-yl)Acetamide

- Structure : Contains a trimethylsilyl-protected acetylene and a hydroxyl group.

- Properties : The acetylene group enables click chemistry applications, while the silyl protection alters solubility and stability. This highlights the versatility of pyridine-acetamide derivatives in modular drug design compared to the ethoxy variant .

Ethoxy-Substituted Analogues in Other Scaffolds

(a) N-(2-Ethoxyphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

- Structure : Combines an ethoxyphenyl group with a triazole-thioacetamide moiety.

- This compound’s complexity contrasts with the simpler pyridine-acetamide scaffold of the target compound .

(b) 2-[(4-Ethoxy-3-Methylphenyl)Sulfonyl-Ethylamino]-N-(Pyridin-3-ylMethyl)Acetamide

- Structure : Includes a sulfonamide group and a pyridinylmethyl substituent.

- Such modifications are critical for tuning pharmacokinetic profiles .

Pharmacologically Active Acetamide Derivatives

(a) Anti-Cancer Acetamides (Compounds 38–40 in )

- Structures : Feature methoxyphenyl, piperidinyl, and morpholinyl groups linked to quinazoline-sulfonyl acetamides.

- Activity : Exhibit IC₅₀ values in the micromolar range against HCT-1, MCF-7, and other cancer cell lines. The methoxy group’s electron-donating effects may enhance DNA intercalation or kinase inhibition, whereas the ethoxy group in N-(2-ethoxypyridin-3-yl)acetamide could modulate similar pathways with altered potency .

(b) Benzothiazole-Based Acetamides ()

- Structures : Include trifluoromethylbenzothiazole cores with methoxy or trimethoxyphenyl acetamide groups.

- Activity : Demonstrated efficacy in kinase inhibition or antimicrobial assays. The benzothiazole ring’s rigidity contrasts with the pyridine ring’s planar structure, affecting target binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.